
2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid, also known as CP-690,550, is a small molecule drug that has been developed as an immunosuppressant for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It was first identified as a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways of various cytokines involved in immune responses.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Bifunctional sulfonamide-amide derivatives, synthesized through a process involving amide coupling and reaction with chlorosulfonic acid, have demonstrated significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains. This synthesis route underscores the potential of sulfonamide-amide derivatives, possibly including structures similar to 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid, in contributing to the development of new antimicrobial agents (Abbavaram & Reddyvari, 2013).
Enantioselective Catalysis
L-Piperazine-2-carboxylic acid-derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The presence of an arene sulfonyl group was crucial for achieving high enantioselectivity, indicating the importance of sulfonyl groups in catalytic processes, which could extend to compounds like 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid in catalysis or synthesis applications (Wang et al., 2006).
Adenosine A2B Receptor Antagonism
Research into 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has led to the development of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. The structural motifs utilized in these compounds, incorporating piperazine-1-sulfonyl groups, highlight the potential for derivatives like 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid in pharmacological contexts, especially in targeting adenosine receptors (Borrmann et al., 2009).
Supramolecular Chemistry
The study of piperazine and substituted benzoic acids, including structures analogous to 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid, has led to the construction of various supramolecular architectures. These compounds form through N–H···O hydrogen bonds, resulting in different hydrogen-bonding motifs and demonstrating the utility of such molecules in the development of supramolecular structures with potential applications in material science and molecular engineering (Chen & Peng, 2011).
Anticancer Activity
Hybrid compounds integrating benzofuran and N-aryl piperazine, similar in structural complexity to 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid, have been synthesized and evaluated for their in vitro anti-tumor activity. These compounds, particularly those with amide linkages and chloro or trifluoromethyl substituents, exhibited selective cytotoxicity against human tumor cell lines, including Hela cells, underscoring their potential in anticancer drug development (Mao et al., 2016).
Propiedades
IUPAC Name |
2-chloro-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-2-15-5-7-16(8-6-15)21(19,20)10-3-4-12(14)11(9-10)13(17)18/h3-4,9H,2,5-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDYPIZFPSVWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate](/img/structure/B2884757.png)
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2884759.png)
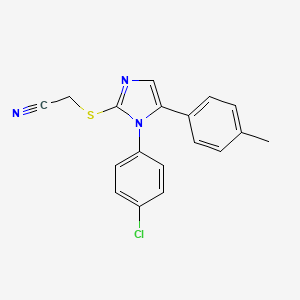
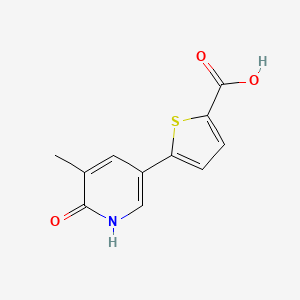
![4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide](/img/structure/B2884768.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2884770.png)

![3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B2884772.png)
![8-(4-acetylpiperazin-1-yl)-7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2884773.png)
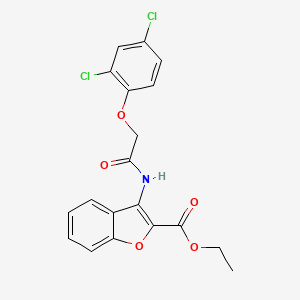
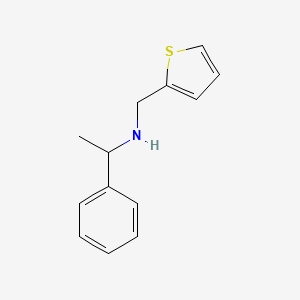
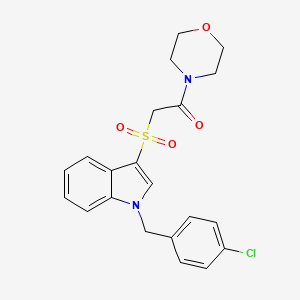
![3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884779.png)